Methyl 5-(2-hydroxyethyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a hydroxyethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-hydroxyethyl)furan-2-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired compound .
Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for the synthesis of polysubstituted furans, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 5-(2-carboxyethyl)furan-2-carboxylate.
Reduction: Formation of 5-(2-hydroxyethyl)furan-2-methanol.
Substitution: Formation of various substituted furans depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 5-(2-hydroxyethyl)furan-2-carboxylate involves its interaction with cellular components. In antibacterial applications, it disrupts the cell wall and membrane of bacteria, leading to cell lysis . In cancer cells, it exhibits selective cytotoxicity, possibly through the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Methyl 5-(2-hydroxyethyl)furan-2-carboxylate can be compared with other similar compounds such as:
Methyl 2-furoate:
Methyl 5-(4-aminophenyl)furan-2-carboxylate: This compound has applications in the synthesis of pharmaceuticals.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
The uniqueness of this compound lies in its combination of a hydroxyethyl group and a furan ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 5-(2-hydroxyethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3,9H,4-5H2,1H3 |
InChI Key |
OYPAHINCDCZGDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CCO |
Origin of Product |
United States |
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